molecular formula C7H8INO B1383121 (3-Amino-4-iodophenyl)methanol CAS No. 1261521-21-4

(3-Amino-4-iodophenyl)methanol

Cat. No. B1383121
CAS RN: 1261521-21-4
M. Wt: 249.05 g/mol
InChI Key: BOPXDUYPYZJACY-UHFFFAOYSA-N
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Description

“(3-Amino-4-iodophenyl)methanol” is an organic compound that belongs to the class of benzyl alcohols . It is also known as 4-Iodo-3-aminobenzyl alcohol. The compound has a CAS Number of 1261521-21-4 and a molecular weight of 249.05 . It is an off-white solid .


Molecular Structure Analysis

The molecular structure of “(3-Amino-4-iodophenyl)methanol” is represented by the linear formula C7H8INO . The InChI code for the compound is 1S/C7H8INO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2 .


Physical And Chemical Properties Analysis

“(3-Amino-4-iodophenyl)methanol” is an off-white solid . It has a molecular weight of 249.05 . The compound is stored at a temperature of 0-5°C .

Scientific Research Applications

Catalysis

  • A study by Ozcubukcu et al. (2009) discusses a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which forms a complex catalyzing Huisgen 1,3-dipolar cycloaddition, demonstrating the potential of similar compounds in catalytic applications (Ozcubukcu et al., 2009).

Lipid Dynamics

  • Methanol's impact on lipid dynamics is highlighted in a study by Nguyen et al. (2019), which could be relevant for understanding the interactions of similar compounds with biological membranes (Nguyen et al., 2019).

Structural Characterization

  • Shahana and Yardily (2020) synthesized and characterized novel compounds similar in structure, providing insights into the structural properties and potential applications of (3-Amino-4-iodophenyl)methanol (Shahana & Yardily, 2020).

Methanol as a Chemical Building Block

  • A study by Dalena et al. (2018) details the use of methanol in obtaining complex chemical structures, relevant for understanding the broader applications of related compounds (Dalena et al., 2018).

Electrocatalytic Applications

  • Ojani, Raoof, and Fathi (2009) explored the use of methanol and similar compounds in electrocatalytic oxidation, highlighting potential applications in energy conversion and storage (Ojani, Raoof, & Fathi, 2009).

Specialty Chemical Production

  • Whitaker et al. (2017) demonstrated the conversion of methanol into specialty chemicals using engineered Escherichia coli, indicating potential biotechnological applications for similar compounds (Whitaker et al., 2017).

properties

IUPAC Name

(3-amino-4-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPXDUYPYZJACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-4-iodophenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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